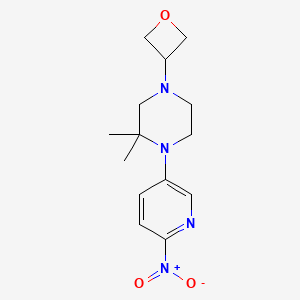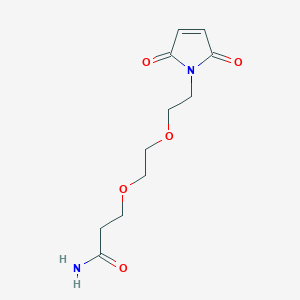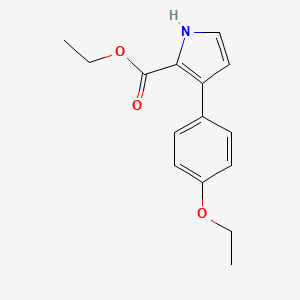
Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of an ethoxyphenyl group attached to the pyrrole ring, making it a valuable molecule in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl acetoacetate with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions: Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) with iron (Fe) or aluminum chloride (AlCl3) as catalysts.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
科学研究应用
Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group. It may exhibit different chemical reactivity and biological activity.
Ethyl 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylate:
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate: The presence of a nitro group can enhance its reactivity towards certain chemical reactions and may impart unique biological activities.
属性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
ethyl 3-(4-ethoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-3-18-12-7-5-11(6-8-12)13-9-10-16-14(13)15(17)19-4-2/h5-10,16H,3-4H2,1-2H3 |
InChI 键 |
FDMNYSAXCRILIB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


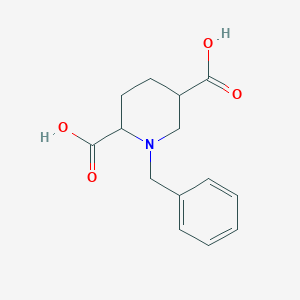


![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)
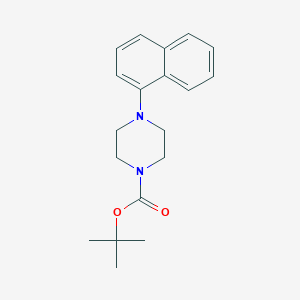

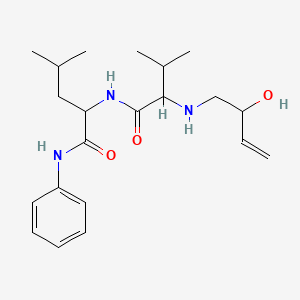
![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)
![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
